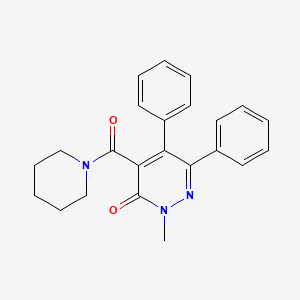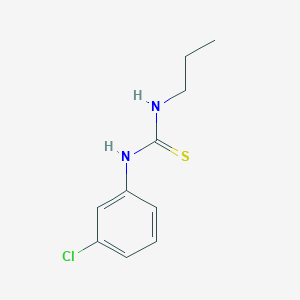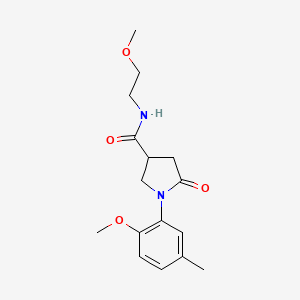![molecular formula C12H13N3O2 B4717926 3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione CAS No. 36995-90-1](/img/structure/B4717926.png)
3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione is a synthetic compound that has been widely used in scientific research. This compound is also known as MPA or Metapramine and is classified as a pyrimidine derivative. MPA is a potent inhibitor of dihydrofolate reductase (DHFR), which is a key enzyme in the folate metabolic pathway.
Wirkmechanismus
MPA inhibits DHFR by binding to the enzyme's active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. The inhibition of DHFR leads to a decrease in the availability of these essential building blocks, which ultimately results in cell death.
Biochemical and Physiological Effects:
MPA has been shown to have potent antitumor activity in vitro and in vivo. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPA has also been shown to have anti-inflammatory effects and has been used to treat rheumatoid arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA in scientific research is its potency and selectivity as a DHFR inhibitor. This compound has been extensively characterized and is readily available for use in laboratory experiments. However, one limitation of using MPA is its toxicity, which can limit its use in certain cell lines or animal models.
Zukünftige Richtungen
There are several future directions for the use of MPA in scientific research. One potential application is the development of new DHFR inhibitors with improved potency and selectivity. Another potential application is the use of MPA in combination with other chemotherapy agents to enhance their efficacy. Additionally, MPA could be used to study the role of the folate metabolic pathway in various disease states, such as cancer and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively used in scientific research as a tool to study the folate metabolic pathway. This compound has been used to investigate the mechanism of action of DHFR inhibitors, as well as to develop new inhibitors with improved potency and selectivity. MPA has also been used to study the effects of DHFR inhibition on cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h3-8H,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXBYVPWYHBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190484 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36995-90-1 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036995901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4717846.png)

![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4717875.png)
![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)


![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4717918.png)

![1-(4-tert-butylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4717945.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4717946.png)
![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B4717948.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4717954.png)